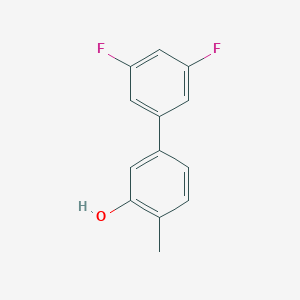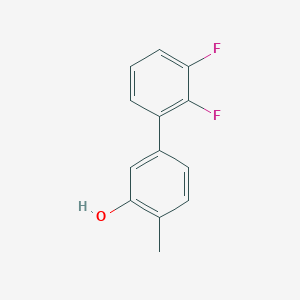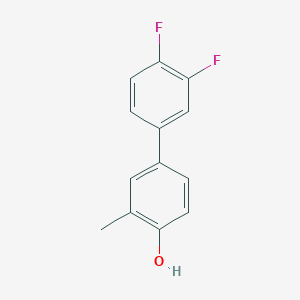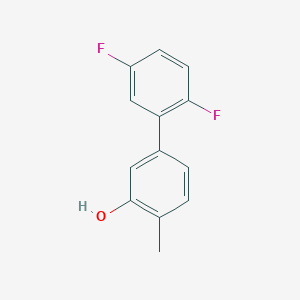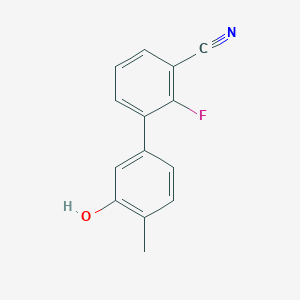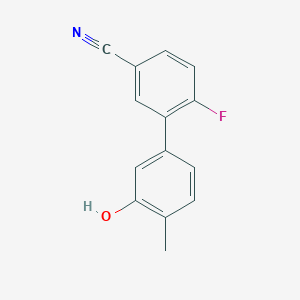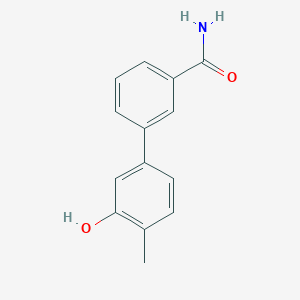
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% (5-CFM) is an organic compound with a wide variety of applications in scientific research. It is an aromatic compound with a molecular weight of 199.14 g/mol. 5-CFM is a colorless and odorless solid, which is soluble in water and ethanol. 5-CFM is widely used in academic and industrial research due to its unique properties and versatility.
科学的研究の応用
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% has many applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is also used in the synthesis of fluoroquinolone antibiotics, as well as in the synthesis of benzoxazole derivatives. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is used in the synthesis of organic dyes and pigments, and in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, and as a ligand in the synthesis of polymers. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to act as an electron-donating group in the synthesis of fluoroquinolone antibiotics, and as a fluorescence probe for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have a low toxicity, and to be biodegradable. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to have an inhibitory effect on the growth of certain bacteria, and to have antioxidant properties.
実験室実験の利点と制限
The main advantage of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is easy to obtain, and is relatively inexpensive.
The main limitation of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its low solubility in water. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% may react with other compounds, which can lead to unwanted side reactions.
将来の方向性
There are several potential future directions for research on 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in drug discovery and development. Additionally, further studies on its use as a fluorescence probe for the detection of metal ions, and as a reagent in organic synthesis, would be beneficial. Finally, further studies on its use as a catalyst in the synthesis of polymers, and as an antioxidant, would be beneficial.
合成法
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 5-bromo-2-fluorophenol and cyanide ion. This reaction results in the formation of 5-cyano-2-fluorophenol. The second step involves the reaction of 5-cyano-2-fluorophenol and methyl iodide. This reaction results in the formation of 5-(5-cyano-2-fluorophenyl)-3-methylphenol. The third step involves the recrystallization of the product to obtain 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in 95% purity.
特性
IUPAC Name |
4-fluoro-3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-4-11(7-12(17)5-9)13-6-10(8-16)2-3-14(13)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYAQFWLQTPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683805 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-01-0 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



